L-2,4-Diaminobutyric acid dihydrochloride

Beschreibung

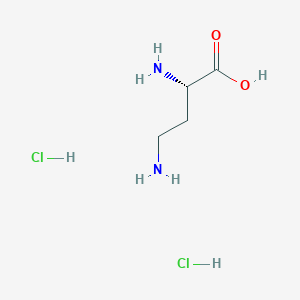

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046108 | |

| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-09-6 | |

| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2,4-diaminobutyric acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of L-2,4-diaminobutyric acid?

An In-Depth Technical Guide to the Mechanism of Action of L-2,4-Diaminobutyric Acid

Authored by a Senior Application Scientist

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid found in certain plants and bacteria, exhibits a complex and multifaceted mechanism of action with significant implications for neuroscience, toxicology, and oncology.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular targets of DABA, elucidating its profound effects on neurotransmitter systems, key metabolic enzymes, and cellular viability. We will delve into its well-established role as a modulator of the GABAergic system, its potent enzyme inhibitory activities, and the downstream physiological and pathological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DABA's intricate biological functions.

Introduction to L-2,4-Diaminobutyric Acid

L-2,4-diaminobutyric acid is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and the amino acid ornithine.[1] Its structural similarity to these endogenous molecules is the foundation of its diverse biological activities. The L-stereoisomer, in particular, has been the focus of extensive research due to its potent interactions with various components of the central nervous system and metabolic pathways.[3] This guide will dissect the primary mechanisms through which L-DABA exerts its effects, providing a granular view of its interactions with its molecular targets.

Modulation of the GABAergic System: A Two-Pronged Approach

The most well-characterized mechanism of action of L-DABA is its ability to potentiate GABAergic neurotransmission. This is achieved through two distinct, yet synergistic, actions: the inhibition of GABA reuptake and the inhibition of GABA degradation.[4]

Inhibition of GABA Reuptake

L-DABA is a potent inhibitor of GABA transporters (GATs), with a notable selectivity for GAT-1. GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] By blocking these transporters, L-DABA effectively increases the concentration and prolongs the residence time of GABA in the synapse, leading to enhanced activation of postsynaptic GABA receptors.[4][5] The S(+)-isomer of DABA is significantly more potent in inhibiting sodium-dependent GABA uptake compared to the R(-)-isomer, highlighting the stereospecificity of this interaction.[3]

Experimental Protocol: In Vitro GABA Reuptake Inhibition Assay

This protocol outlines a standard procedure to assess the inhibitory potential of L-DABA on GABA reuptake in a synaptosomal preparation.

-

Preparation of Synaptosomes:

-

Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of L-DABA for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]-GABA (as a tracer) and unlabeled GABA.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]-GABA.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [³H]-GABA uptake at each L-DABA concentration compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the L-DABA concentration.

-

Inhibition of GABA Transaminase

In addition to blocking reuptake, L-DABA also inhibits GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA.[4][6] GABA-T converts GABA to succinic semialdehyde, which then enters the Krebs cycle.[4] L-DABA acts as a non-competitive inhibitor of GABA-T.[6][7] This inhibition further contributes to the elevation of intracellular and synaptic GABA levels.[4]

Enzyme Inhibition Beyond the GABA System

The inhibitory effects of L-DABA are not confined to GABA-T. It also potently inhibits key enzymes in other critical metabolic pathways, namely the urea cycle and polyamine biosynthesis.

Inhibition of Ornithine Carbamoyltransferase and Neurotoxicity

L-DABA is a competitive inhibitor of ornithine carbamoyltransferase (OCT), a crucial enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate to citrulline.[8][9] Inhibition of OCT in the liver impairs the detoxification of ammonia, leading to its accumulation in the blood and brain.[8][9] This chronic hyperammonemia is a significant contributor to the neurotoxicity associated with L-DABA, which can manifest as tremors, convulsions, and hyperirritability.[8][9] The neurotoxic effects may also be exacerbated by liver damage caused by DABA.[8][9]

Inhibition of Ornithine Decarboxylase

L-DABA also acts as an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][10] Polyamines are essential for cell growth, proliferation, and differentiation.[10][11] By inhibiting ODC, L-DABA can disrupt these processes, an effect that has been explored in the context of cancer therapy and has been shown to have teratogenic effects in mouse embryos.[1]

| Enzyme Inhibited | Pathway Affected | Consequence of Inhibition |

| GABA Transaminase (GABA-T) | GABA Degradation | Increased synaptic GABA levels[4][6] |

| Ornithine Carbamoyltransferase (OCT) | Urea Cycle | Hyperammonemia, neurotoxicity[8][9] |

| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Antiproliferative and teratogenic effects[1][10] |

Antitumor Mechanism: A Unique Approach to Cancer Cell Lysis

Beyond its effects on specific enzymes, L-DABA has demonstrated a unique antitumor mechanism. It appears to accumulate in malignant cells without saturation, leading to a hyperosmotic state within the cancer cells.[12] This intracellular hyperosmolarity ultimately results in cell lysis and death.[12] This mechanism is distinct from conventional chemotherapeutic agents and suggests potential for synergistic use in combination therapies.[12] Studies have shown a significant antitumor effect both in vitro and in vivo in hepatoma cell lines.[12]

Other Reported Mechanisms and Effects

-

Glutamate System Interaction: While the primary focus has been on the GABAergic system, some evidence suggests that DABA may also interact with the glutamate system. This includes potential activation of NMDA receptors and alterations in extracellular glutamate levels, which may contribute to its neurotoxic profile.[13][14]

-

Anticonvulsant Properties: The potentiation of GABAergic inhibition by L-DABA underlies its anticonvulsant activity against certain types of seizures, such as those induced by picrotoxin and 3-mercaptopropionate.[15]

Conclusion

The mechanism of action of L-2,4-diaminobutyric acid is a compelling example of how a single small molecule can exert profound and diverse effects on biological systems. Its ability to simultaneously enhance GABAergic neurotransmission, inhibit critical metabolic enzymes, and induce a unique form of cancer cell death underscores its potential as both a valuable research tool and a lead compound for therapeutic development. However, its inherent neurotoxicity, primarily linked to the inhibition of the urea cycle, presents a significant challenge that must be carefully considered in any translational applications. A thorough understanding of these multifaceted mechanisms is paramount for harnessing the therapeutic potential of L-DABA while mitigating its adverse effects.

References

-

2,4-Diaminobutyric acid - Wikipedia. [Link]

-

O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical Journal. 1968 Feb;106(3):699-706. [Link]

-

The anticonvulsant action of L-2,4-diaminobutyric acid. PubMed. [Link]

-

The `neurotoxicity' of l-2,4-diaminobutyric acid. PMC - NIH. [Link]

-

The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]

-

l-2,4-Diaminobutyric acid and the GABA system. PubMed. [Link]

-

Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. PubMed Central. [Link]

-

Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. PubMed. [Link]

-

Teratogenic properties of L-2,4-diaminobutyric acid and its effect on ornithine decarboxilase in the murine neural tube defect model. [Link]

-

Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. PubMed. [Link]

-

The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. NIH. [Link]

-

Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. SciSpace. [Link]

-

Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. [Link]

-

Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). PubMed. [Link]

-

L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. PubChem. [Link]

-

Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Bentham Science. [Link]

-

GABA reuptake inhibitor - Wikipedia. [Link]

Sources

- 1. moleculesrus.sun.ac.za [moleculesrus.sun.ac.za]

- 2. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of L-2,4-Diaminobutyric Acid Dihydrochloride

Foreword: The Strategic Importance of L-2,4-Diaminobutyric Acid (DAB)

L-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary drug discovery and development.[1][2][3] Its unique structural features, particularly the presence of two amino groups at the α and γ positions, confer valuable properties to peptides and other bioactive molecules. This guide provides an in-depth exploration of the synthetic pathways to obtain the enantiomerically pure L-form of DAB as its dihydrochloride salt, a stable and readily usable form for further chemical transformations.[2]

The primary impetus for the synthesis of L-DAB lies in its integral role in the structure of polymyxin antibiotics, a last-resort class of drugs against multidrug-resistant Gram-negative bacteria.[4][5][6][7] The cationic nature of the diaminobutyric acid residues is crucial for the antimicrobial activity of these peptides, as it facilitates their interaction with the negatively charged lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][5][7] Furthermore, L-DAB and its derivatives are being investigated for their potential as anticancer agents, with studies indicating a cytotoxic effect on various cancer cell lines.[3][8][9]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying chemical principles. We will delve into both classical chemical syntheses and modern biocatalytic approaches, providing the necessary insights to select and implement the most suitable pathway for your specific research and development needs.

I. Chemical Synthesis Strategies: Navigating the Pathways to L-DAB

The chemical synthesis of L-2,4-diaminobutyric acid dihydrochloride can be approached from several readily available chiral starting materials. The choice of a particular route often depends on factors such as cost, scalability, and the desired level of stereochemical control.

Synthesis from L-Aspartic Acid: A Chiral Pool Approach

L-Aspartic acid, an inexpensive and enantiomerically pure proteinogenic amino acid, serves as an excellent starting point for the synthesis of L-DAB. The general strategy involves the selective reduction of the β-carboxyl group to an amino group.

A common approach involves the protection of the amino and α-carboxyl groups of L-aspartic acid, followed by the activation of the β-carboxyl group and its conversion to an amine.

Conceptual Workflow from L-Aspartic Acid:

Figure 1. Synthesis pathway of L-DAB from L-Aspartic Acid.

Detailed Experimental Protocol: Synthesis from N-Boc-L-Aspartic Anhydride

This protocol outlines a reliable method for the synthesis of L-DAB starting from N-Boc-L-aspartic anhydride.

Step 1: Ring Opening of N-Boc-L-Aspartic Anhydride with Ammonia

-

Dissolve N-Boc-L-aspartic anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in THF dropwise with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-isoasparagine.

Step 2: Hofmann Rearrangement of N-Boc-L-isoasparagine

-

Dissolve the crude N-Boc-L-isoasparagine (1 equivalent) in a mixture of acetonitrile and water.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the rearrangement is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting protected L-DAB derivative by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified protected L-DAB in a solution of hydrochloric acid in dioxane or methanol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the solution under reduced pressure to obtain a solid.

-

Recrystallize the solid from a mixture of ethanol and diethyl ether to yield pure L-2,4-diaminobutyric acid dihydrochloride.

Synthesis from L-Glutamic Acid: A Homologous Approach

L-Glutamic acid, another readily available chiral amino acid, can be converted to L-DAB through a degradation reaction that removes one carbon atom from the side chain. The Hofmann rearrangement of an N-protected L-glutamine derivative is a common strategy.[10]

Conceptual Workflow from L-Glutamic Acid:

Figure 2. Synthesis pathway of L-DAB from L-Glutamic Acid.

Detailed Experimental Protocol: Hofmann Rearrangement of N-Cbz-L-Glutamine

This protocol details the synthesis of L-DAB from N-Cbz-L-glutamine.

Step 1: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

-

Add N-Cbz-L-glutamine (1 equivalent) to the freshly prepared sodium hypobromite solution.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the solution with hydrochloric acid.

-

Extract the protected L-DAB derivative with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude protected L-DAB in a mixture of acetic acid and hydrobromic acid or perform catalytic hydrogenation to remove the Cbz group.

-

After deprotection, evaporate the solvent.

-

Dissolve the residue in water and treat with a strong acid ion-exchange resin to remove inorganic salts.

-

Elute the product from the resin with an aqueous ammonia solution.

-

Evaporate the ammonia solution and dissolve the residue in dilute hydrochloric acid.

-

Concentrate the solution and recrystallize the resulting solid from ethanol/ether to obtain L-2,4-diaminobutyric acid dihydrochloride.

Enantioselective Synthesis using Chiral Auxiliaries: The Evans Approach

For applications demanding the highest enantiopurity, the use of chiral auxiliaries provides a powerful strategy for stereocontrolled synthesis. The Evans oxazolidinone auxiliaries are particularly effective in directing the stereochemical outcome of alkylation reactions.[11][12]

Conceptual Workflow using an Evans Auxiliary:

Figure 3. Enantioselective synthesis of L-DAB using an Evans Auxiliary.

Detailed Experimental Protocol: Asymmetric Synthesis using an Evans Oxazolidinone

This protocol outlines the asymmetric synthesis of L-DAB using (S)-4-benzyl-2-oxazolidinone.

Step 1: Preparation of the N-Acyl Oxazolidinone

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1 equivalent) dropwise to form the lithium salt.

-

Add bromoacetyl bromide (1 equivalent) to the solution and stir at -78 °C.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the N-bromoacetyl oxazolidinone.

Step 2: Azide Displacement

-

Dissolve the N-bromoacetyl oxazolidinone (1 equivalent) in acetone.

-

Add sodium azide (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter off the sodium bromide and concentrate the filtrate.

-

Purify the N-azidoacetyl oxazolidinone by column chromatography.

Step 3: Reduction of the Azide

-

Dissolve the N-azidoacetyl oxazolidinone (1 equivalent) in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate to obtain the N-glycyl oxazolidinone.

Step 4: Alkylation

-

Dissolve the N-glycyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) to form the chiral enolate.

-

Add a suitable electrophile, such as N-(2-bromoethyl)phthalimide (1 equivalent).

-

Stir the reaction at -78 °C and then allow it to warm to room temperature.

-

Quench the reaction and extract the product.

Step 5: Auxiliary Cleavage and Deprotection

-

Cleave the chiral auxiliary using a standard method, such as hydrolysis with lithium hydroxide.

-

The resulting N-phthaloyl-L-DAB can then be deprotected by treatment with hydrazine or acid hydrolysis.

-

Purify the final product and convert it to the dihydrochloride salt as described in the previous sections.

II. Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis offers an attractive alternative to classical chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines and amino acids.[13][14]

Transaminase-Mediated Synthesis of L-DAB

ω-Transaminases can catalyze the asymmetric amination of a keto-acid precursor to yield the corresponding L-amino acid. For the synthesis of L-DAB, a suitable four-carbon keto-acid with a protected amino group at the γ-position would be the ideal substrate.

Conceptual Workflow for Biocatalytic Synthesis:

Figure 4. Biocatalytic synthesis of L-DAB using a transaminase.

Detailed Experimental Protocol: Enzymatic Synthesis using a Transaminase

This protocol provides a general framework for the biocatalytic synthesis of L-DAB. The specific enzyme and reaction conditions will need to be optimized for the chosen substrate.

Step 1: Enzyme and Substrate Preparation

-

Select a suitable ω-transaminase with activity towards the chosen γ-amino-α-keto-butyric acid precursor. Several commercial transaminase screening kits are available.

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Dissolve the keto-acid substrate and an amine donor (e.g., isopropylamine, L-alanine) in the buffer.

-

Add the cofactor pyridoxal 5'-phosphate (PLP).

Step 2: Biocatalytic Reaction

-

Add the transaminase enzyme (as a lyophilized powder or a solution) to the substrate mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or GC analysis of the product formation and substrate consumption.

Step 3: Product Isolation and Purification

-

Once the reaction has reached completion, terminate it by adding acid or a water-miscible organic solvent to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant containing the protected L-DAB can be purified using ion-exchange chromatography.

-

The final deprotection and conversion to the dihydrochloride salt can be performed as described in the chemical synthesis sections.

III. Comparative Analysis of Synthesis Pathways

The choice of a synthetic route for L-DAB dihydrochloride depends on various factors. The following table provides a comparative overview of the discussed pathways.

| Parameter | Synthesis from L-Aspartic Acid | Synthesis from L-Glutamic Acid | Enantioselective Synthesis (Evans Auxiliary) | Biocatalytic Synthesis (Transaminase) |

| Starting Material | L-Aspartic Acid (readily available, chiral) | L-Glutamic Acid (readily available, chiral) | Chiral auxiliary, achiral precursors | Keto-acid precursor, amine donor |

| Stereocontrol | High (retains stereochemistry of starting material) | High (retains stereochemistry of starting material) | Excellent (controlled by the chiral auxiliary) | Excellent (enzyme-controlled) |

| Number of Steps | Moderate | Moderate | Longer | Potentially shorter |

| Reagents | Standard organic reagents, potentially hazardous (e.g., azides) | Potentially hazardous reagents (e.g., bromine) | Organometallic reagents, expensive auxiliaries | Enzymes, buffers, mild reagents |

| Scalability | Good | Good | Moderate, can be challenging | Potentially very good for industrial scale |

| Environmental Impact | Moderate | Moderate | Higher (use of solvents and metals) | Low (aqueous media, biodegradable catalysts) |

| Overall Yield | Variable, can be good with optimization | Variable, can be moderate | Good to excellent | Potentially very high |

IV. Characterization and Quality Control

The final L-2,4-diaminobutyric acid dihydrochloride product should be thoroughly characterized to confirm its identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Optical Rotation: To confirm the L-configuration of the amino acid.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (e.e.).

-

Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

V. Applications in Drug Development

The primary application of L-DAB is in the synthesis of peptide-based therapeutics.

-

Antimicrobial Peptides: L-DAB is a key component of polymyxin B and colistin, where its cationic side chain is crucial for disrupting the bacterial cell membrane.[4][5][6][7] The synthesis of novel polymyxin analogues with modified L-DAB residues is an active area of research to develop antibiotics with improved efficacy and reduced toxicity.[4][5][6]

-

Anticancer Agents: L-DAB has demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and fibrosarcoma cells.[3][8][9] The proposed mechanism involves the accumulation of DAB within the cancer cells, leading to osmotic lysis.[3]

-

Peptidomimetics: The incorporation of L-DAB into peptides can enhance their proteolytic stability and modify their conformational properties, which is advantageous in the design of peptidomimetic drugs.

VI. Conclusion and Future Perspectives

The synthesis of L-2,4-diaminobutyric acid dihydrochloride remains a critical endeavor for the advancement of pharmaceutical research and development. While classical chemical methods starting from chiral amino acids provide reliable and scalable routes, the emergence of biocatalytic approaches offers a greener and potentially more efficient alternative. The continued development of novel enzymes and enantioselective catalytic systems will undoubtedly lead to even more elegant and sustainable syntheses of this important non-proteinogenic amino acid. As our understanding of the role of L-DAB in bioactive peptides deepens, the demand for efficient and versatile synthetic methodologies will only continue to grow, paving the way for the discovery of next-generation therapeutics.

References

Sources

- 1. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 2. Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the 1,3-diaminopropane production pathway in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chemical and physical properties of L-2,4-diaminobutyric acid dihydrochloride

An In-depth Technical Guide to L-2,4-Diaminobutyric Acid Dihydrochloride: Properties, Analysis, and Applications

Introduction

L-2,4-Diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its dihydrochloride salt, L-2,4-diaminobutyric acid dihydrochloride, is a stable, water-soluble form that is widely utilized in biochemical research and pharmaceutical development.[] This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, biological activities, and key applications, tailored for researchers, scientists, and drug development professionals. The unique structure of L-DABA, featuring amino groups at both the alpha and gamma positions, confers significant biological activity, making it a subject of interest in neuroscience, oncology, and peptide chemistry.[2][3][4]

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for all scientific inquiry. L-2,4-diaminobutyric acid dihydrochloride is the salt form of the L-enantiomer of 2,4-diaminobutanoic acid. The dihydrochloride form enhances its stability and solubility in aqueous media, which is a critical advantage for its use in biological assays and as a reagent in solution-phase peptide synthesis.[][5]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 1883-09-6 | [][5][6] |

| Molecular Formula | C₄H₁₀N₂O₂·2HCl (or C₄H₁₂Cl₂N₂O₂) | [][6] |

| Molecular Weight | 191.06 g/mol (or 191.14 g/mol ) | [][5] |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | [][6] |

| Synonyms | L-Dab-OH·2HCl, (S)-2,4-Diaminobutyric acid dihydrochloride | [] |

| InChI Key | CKAAWCHIBBNLOJ-QTNFYWBSSA-N | [][5] |

| Canonical SMILES | C(CN)C(C(=O)O)N.Cl.Cl | [] |

The structural representation below illustrates the L-enantiomer of 2,4-diaminobutyric acid with the protonated amine and carboxylic acid groups, complexed with two chloride ions.

Caption: Chemical structure of L-2,4-diaminobutyric acid dihydrochloride.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various experimental setups.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 197-200 °C (decomposes) | [5] |

| Solubility | Soluble in water (0.5 g/10 mL) | [5][7] |

| Optical Rotation | [α]20/D +14.5 ± 1.5°, c = 3.67% in H₂O | [5] |

| pKa Values | Data available in IUPAC Digitized pKa Dataset | [8][9] |

| Hygroscopicity | Hygroscopic | [7] |

In-depth Analysis of Properties:

-

Solubility: The high water solubility is a direct result of its salt form, where the amino and carboxylic acid groups are fully ionized.[] This property is highly advantageous for preparing stock solutions and for use in aqueous buffers common in biochemical and cell-based assays.

-

Melting Point: The compound exhibits a relatively high melting point with decomposition, which is characteristic of amino acid salts.[5] This indicates strong ionic interactions within the crystal lattice.

-

Optical Activity: The positive specific rotation confirms the presence of the L-enantiomer, which is crucial as biological systems are stereospecific. The D-isomer, for instance, has been shown to be less active as an inhibitor of GABA uptake.[10]

-

Hygroscopicity: The tendency to absorb moisture from the air means the compound should be stored in a tightly sealed container in a dry environment, preferably with a desiccant, to ensure its stability and accurate weighing.[7][11]

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of L-DABA dihydrochloride is essential for experimental validity. Standard methods include NMR, IR spectroscopy, and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. Typical chemical shifts (δ) are observed around:

-

~4.2 ppm (t): The α-proton (CH) adjacent to the carboxylic acid and α-amino group.

-

~3.3 ppm (t): The γ-protons (CH₂) adjacent to the γ-amino group.

-

~2.3 ppm (m): The β-protons (CH₂) which appear as a multiplet due to coupling with both α and γ protons.[12]

-

-

¹³C NMR (D₂O): The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule:

-

~171.5 ppm: Carboxyl carbon (C=O).

-

~51.3 ppm: α-carbon (CH-NH₂).

-

~36.9 ppm: γ-carbon (CH₂-NH₂).

-

~28.3 ppm: β-carbon (CH₂).[12]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum for L-DABA dihydrochloride (as a KBr disc) will show characteristic absorption bands:

-

Broad band ~2500-3300 cm⁻¹: Overlapping N-H stretching from the ammonium groups (R-NH₃⁺) and O-H stretching from the carboxylic acid.

-

~1730 cm⁻¹: C=O stretching of the carboxylic acid group.

-

~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium groups.[6][12]

Example Experimental Protocol: Purity Analysis by UHPLC

This protocol describes a method for assessing the purity of L-DABA dihydrochloride and differentiating it from related isomers, a common requirement in quality control and research.[5]

Objective: To determine the purity of an L-DABA dihydrochloride sample using Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection after pre-column derivatization.

Causality: Derivatization is necessary because L-DABA lacks a strong chromophore for UV detection. A reagent like o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to create a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.

Caption: Mechanism of L-DABA in the GABAergic synapse.

Antitumor Activity

Recent research has uncovered a unique antitumor mechanism for L-DABA. It has been shown to accumulate in malignant cells, such as hepatoma and fibrosarcoma cells, through amino acid transport systems. [4][13]This accumulation appears to be non-saturating, leading to a massive intracellular buildup of the amino acid. [14]The resulting hyperosmotic stress causes the cell to swell and ultimately undergo osmotic lysis. [4][14]This mechanism is distinct from conventional chemotherapeutic agents and suggests potential for use in combination therapies. [13]

Section 5: Applications in Research and Development

The unique properties of L-DABA dihydrochloride make it a versatile tool in several scientific domains.

-

Peptide Synthesis: As a non-natural amino acid, it is used as a building block to create modified peptides with enhanced stability, altered conformation, or novel biological functions. [15]* Neuroscience Research: It serves as a pharmacological tool to study the GABA system, model conditions of GABAergic dysregulation, and investigate potential anticonvulsant therapies. [3][10]* Drug Development: It is a key intermediate and building block in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders. [3]* Oncology Research: Its unique mechanism of inducing osmotic lysis in cancer cells makes it a lead compound for developing new anticancer agents. [4][13]* Analytical Chemistry: It is used as an internal standard for amino acid analysis, helping to ensure accuracy and reproducibility in quantifying other amino acids in complex biological samples. [5][7]

Section 6: Safety, Handling, and Storage

Due to its biological activity and irritant properties, proper handling of L-DABA dihydrochloride is imperative.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation. [6][16]* Serious Eye Damage (Category 1): Causes serious eye damage. [6][16]* Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. [6][16] Table 3: Safety and Handling Procedures

| Aspect | Recommendation | Rationale | Source(s) |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, N95 dust mask. | To prevent contact with eyes, skin, and inhalation of the powder, which can cause severe irritation. | [5][16][17] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | To minimize respiratory exposure and prevent accidental ingestion or skin contact. | [11][16] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | The compound is corrosive to eyes and can cause severe damage. Prompt and thorough rinsing is critical. | [16][17] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. | To remove the irritant and mitigate skin irritation. | [16][17] |

| Storage | Store in a cool, dry, well-ventilated place (recommended 2-8°C). Keep container tightly closed. Store locked up. | The compound is hygroscopic and requires protection from moisture. Cool temperatures maintain stability. | [][11][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure safe disposal of hazardous chemical waste. | [16] |

Conclusion

L-2,4-diaminobutyric acid dihydrochloride is more than a simple chemical reagent; it is a potent bioactive molecule with significant implications for multiple fields of research. Its well-defined chemical and physical properties, combined with its dual-action modulation of the GABA system and novel antitumor effects, make it an invaluable tool for scientists. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for leveraging its full potential in advancing drug discovery and biochemical research.

References

-

BOC Sciences. L-2,4-Diaminobutyric acid dihydrochloride - (CAS 1883-09-6).

-

Wikipedia. 2,4-Diaminobutyric acid.

-

PubChem. L-2,4-Diaminobutyric acid dihydrochloride. CID 2724265.

-

Sigma-Aldrich. L-2,4-Diaminobutyric acid dihydrochloride.

-

Chem-Impex. Nγ-Boc-L-2,4-diaminobutyric acid.

-

Chem-Impex. L-2,4-Diaminobutyric acid hydrochloride.

-

ECHEMI. L-2,4-Diaminobutyric acid dihydrochloride SDS.

-

Fisher Scientific. Safety Data Sheet: L-2,4-Diaminobutyric acid dihydrochloride.

-

ChemicalBook. L-2,4-Diaminobutyric acid dihydrochloride - Safety Data Sheet.

-

LookChem. DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE.

-

Meldrum, B. S., & Horton, R. W. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology, 52(3-4), 281-286.

-

King, F. E., et al. (1951). Diaminobutyric Acid. Journal of the Chemical Society, 250.

-

PubChem. L-2,4-Diaminobutyric acid. CID 134490.

-

Blind, P. J., et al. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275-4278.

-

Ronquist, G., et al. (1993). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. General Pharmacology, 24(5), 1157-1161.

-

Santa Cruz Biotechnology. L-2,4-Diaminobutyric Acid, Dihydrochloride.

-

BenchChem. A Comparative Analysis of the Biological Activities of 2,4-Diaminobutyric Acid and 2,4-Diamino-2-methylbutanoic Acid.

-

ChemicalBook. DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE(65427-54-5) 1H NMR spectrum.

-

Thermo Fisher Scientific. L-2,4-Diaminobutyric acid dihydrochloride, 98+%.

-

Fisher Scientific. L-2,4-Diaminobutyric acid dihydrochloride, 98+%.

-

Blind, P. J., et al. (1995). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research, 15(4), 1339-1343.

-

SpectraBase. L-2,4-diaminobutyric acid, monohydrochloride.

-

ChemicalBook. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6) Spectrum.

-

ChemicalBook. dl-2,4-diaminobutyric acid dihydrochloride(65427-54-5)ir1.

-

ChemicalBook. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6) IR2.

-

ChemWhat. L-2,4-Diaminobutyric acid dihydrochloride CAS#: 1883-09-6.

-

PubChem. 2,4-Diaminobutyric acid. CID 470.

-

ChemicalBook. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6).

-

Zhang, W., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 688321.

-

Sigma-Aldrich. L-2,4-Diaminobutyric acid = 95.0 1883-09-6.

-

Anticancer research. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride.

-

Santa Cruz Biotechnology. H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt.

-

TCI Chemicals. (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride.

Sources

- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE(65427-54-5) 1H NMR spectrum [chemicalbook.com]

- 13. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

L-2,4-diaminobutyric acid as a non-proteinogenic amino acid

An In-depth Technical Guide to L-2,4-Diaminobutyric Acid: A Non-Proteinogenic Amino Acid for Advanced Research

Authored by a Senior Application Scientist

Foreword

In the expanding landscape of peptide engineering and neuropharmacology, non-proteinogenic amino acids serve as critical tools for innovation. Among these, L-2,4-diaminobutyric acid (L-DABA), a four-carbon alpha-amino acid, stands out for its unique structural and functional properties. This guide provides an in-depth exploration of L-DABA, moving beyond basic descriptions to offer a technical and practical resource for researchers, scientists, and drug development professionals. We will delve into its fundamental chemistry, complex biological roles, and its application as a versatile building block in modern biochemical research.

Core Characteristics of L-2,4-Diaminobutyric Acid

L-2,4-diaminobutyric acid, systematically named (2S)-2,4-diaminobutanoic acid, is a structural analog of common amino acids but is not incorporated into proteins during ribosomal translation.[1] Its key feature is the presence of two amino groups: an alpha-amino group at position 2 and a gamma-amino group at position 4. This dual functionality is central to its chemical reactivity and diverse biological activities.

Physicochemical Properties

A comprehensive understanding of L-DABA's physical and chemical properties is essential for its effective use in experimental settings. The dihydrochloride salt is a common commercial form, enhancing its stability and solubility in aqueous solutions.[]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid | [3] |

| Molecular Formula | C₄H₁₀N₂O₂ | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| CAS Number | 1758-80-1 | [3] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | ~197-203 °C (decomposes) | |

| Solubility | Soluble in water (0.5 g/10 mL) | |

| SMILES | C(CN)N | [3] |

Natural Occurrence and Biosynthesis

L-DABA is not merely a synthetic curiosity; it is a naturally occurring metabolite found across various biological kingdoms, including plants, bacteria, and fungi.[1][3][4] It has been identified in plants of the Lathyrus genus and in various foods such as pineapples, peppers, and eggplants.[3][5][6]

Biosynthetic Pathways

The biosynthesis of L-DABA is not universally conserved but occurs through specific pathways in different organisms.

-

In Lathyrus sylvestris : Studies have shown that L-DABA can be synthesized from precursors like L-homoserine and DL-aspartic acid.[7]

-

In Bacteria : In certain Vibrio species, L-DABA serves as a precursor for the polyamine 1,3-diaminopropane via the action of L-2,4-diaminobutyric acid decarboxylase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[8][9] In Streptoalloteichus hindustanus, the biosynthesis of the antiviral agent poly-D-Dab involves a novel PLP-independent racemase (PddB) that converts L-DABA to its D-enantiomer.[10]

Caption: L-DABA's dual inhibition of GABA reuptake and metabolism.

Neurotoxicity and the Urea Cycle

Paradoxically, while it can have anticonvulsant effects, L-DABA is also a known neurolathyrogen, capable of inducing hyperirritability, tremors, and convulsions at toxic doses. [11][12]Research suggests this neurotoxicity is not a direct effect on the brain but a secondary consequence of liver damage. [12][13]L-DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the hepatic urea cycle. [11][14]This inhibition impairs the liver's ability to detoxify ammonia, leading to a state of chronic, low-level hyperammonemia that results in secondary brain damage. [12][13][14]

Antitumor Activity

L-DABA has demonstrated potent and unique antitumor effects, particularly against glioma and hepatoma cells. [14][20][21]The mechanism is not based on typical cytotoxicity but on cellular transport dynamics. Tumor cells often overexpress certain amino acid transport systems (like System A), which L-DABA utilizes for entry. [21]These cells exhibit a massive and unregulated uptake of L-DABA, leading to a high intracellular concentration that causes osmotic lysis and cell death. [20][21]This effect is dose- and time-dependent and can be abrogated by substrates of the same transport system. [20]

Applications in Research and Drug Development

The unique structure of L-DABA makes it a valuable tool in peptide chemistry and as a pharmacological probe.

Non-Proteinogenic Building Block in Peptide Synthesis

The presence of a reactive gamma-amino group allows L-DABA to be used as a versatile building block for creating modified peptides with novel properties. [15][16]It can be used to:

-

Induce specific secondary structures : The conformational constraints imposed by non-proteinogenic amino acids can direct polypeptide chain folding. [17]* Create branched peptides : The side-chain amino group provides a site for conjugating other molecules, such as polyethylene glycol (PEG), lipids, or other peptide chains.

-

Synthesize peptide mimics and constrained analogs : Cyclization through the side-chain amine can create conformationally locked peptides with enhanced stability and receptor affinity.

For these applications, the gamma-amino group is typically protected with a group like tert-butyloxycarbonyl (Boc) during solid-phase peptide synthesis. [16]

Intermediate for Pharmaceutical and Agrochemical Synthesis

L-DABA serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. [22]Its derivatives are also explored in agricultural chemistry for formulating growth regulators, leveraging its metabolic effects. [2][22][23]

Key Experimental Protocols

The following protocols are provided as foundational methodologies. As a self-validating system, each step includes causality, and researchers should perform internal validation for their specific applications.

Protocol: Chemical Synthesis of DL-2,4-Diaminobutyric Acid Dihydrochloride

This protocol is a conceptual summary based on a known pathway from γ-butyrolactone, which is a cost-effective starting material. [18] Principle: This synthesis involves the bromination of γ-butyrolactone, followed by a double nucleophilic substitution with potassium phthalimide to protect both amino groups. The lactone ring is opened in the second step. Finally, acid hydrolysis removes the phthalimide groups to yield the desired product.

Methodology:

-

Step 1: Synthesis of 2-Phthalimido-γ-butyrolactone.

-

React 2-bromo-4-butyrolactone with one molar equivalent of potassium phthalimide in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

-

Causality: The phthalimide anion acts as a nucleophile, displacing the bromide at the alpha-position.

-

-

Step 2: Synthesis of 3,4-Diphthalimidobutyric Acid.

-

Treat the 2-phthalimidolactone product with a second equivalent of potassium phthalimide in DMF at reflux.

-

Causality: The second phthalimide molecule attacks the carbonyl carbon, causing the lactone ring to open and forming the carboxylate salt. The gamma-position is now susceptible to forming the second phthalimide linkage.

-

-

Step 3: Hydrolysis and Isolation.

-

Hydrolyze the resulting 3,4-diphthalimidobutyric acid with concentrated hydrochloric acid under reflux for several hours.

-

Causality: The strong acidic conditions cleave the amide bonds of the phthalimide protecting groups, liberating the free amino groups and forming phthalic acid as a byproduct.

-

Cool the reaction mixture to precipitate the phthalic acid, which is removed by filtration.

-

Evaporate the filtrate to dryness in vacuo to obtain the crude 2,4-diaminobutyric acid dihydrochloride.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to purify.

-

Protocol: Quantification of L-DABA in Biological Samples via HPLC

This protocol describes a standard pre-column derivatization method using AccQ-Tag™ (AQC) followed by reverse-phase HPLC with fluorescence detection, a common and robust method for amino acid analysis. [19] Principle: Free amino groups in L-DABA (and other amino acids) react with a derivatizing agent (AQC) to form a stable, highly fluorescent adduct. This adduct can be separated from other components by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector.

Methodology:

-

Sample Preparation (e.g., Plasma or Tissue Homogenate).

-

To 100 µL of sample, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at >12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. An internal standard (e.g., L-2-aminobutyric acid) should be added at the beginning of this process for accurate quantification. [19]2. Derivatization.

-

In a clean vial, mix 70 µL of borate buffer with 10 µL of the prepared sample supernatant (or standard).

-

Add 20 µL of the reconstituted AQC reagent.

-

Vortex immediately for 1 minute and heat at 55°C for 10 minutes.

-

Causality: The borate buffer maintains an alkaline pH required for the efficient reaction of AQC with primary and secondary amines. Heating ensures the reaction goes to completion.

-

-

Chromatographic Analysis.

-

Column: C18 Reverse-phase column (e.g., Hypersil GOLD C18, 150 mm x 4.6 mm, 5 µm). [19] * Mobile Phase A: Aqueous acetate-phosphate buffer. [19] * Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: A time-based gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids based on their hydrophobicity.

-

Injection Volume: 5-10 µL.

-

Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm. [19]4. Quantification.

-

Generate a standard curve by derivatizing and running known concentrations of L-DABA.

-

Identify the L-DABA peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the concentration based on the peak area relative to the standard curve and correct for recovery using the internal standard.

-

Caption: Workflow for L-DABA quantification in biological samples.

Conclusion and Future Outlook

L-2,4-diaminobutyric acid is a compelling example of how non-proteinogenic amino acids can bridge synthetic chemistry and biology. Its roles as a neuromodulator, a targeted antitumor agent, and a versatile synthetic building block underscore its importance. Future research will likely focus on leveraging its unique properties to design novel peptide-based therapeutics with enhanced stability and targeted delivery, as well as further elucidating its metabolic pathways and toxicological profile. For the drug development professional and the bench scientist alike, L-DABA offers a rich field for exploration and application.

References

- The anticonvulsant action of L-2,4-diaminobutyric acid. PubMed.

- The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid. Portland Press.

- The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, Portland Press.

- The `neurotoxicity' of l-2,4-diaminobutyric acid. PMC, NIH.

- L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. PubChem.

- Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology.

- l-2,4-Diaminobutyric acid and the GABA system. PubMed.

- L-2,4-Diaminobutyric acid hydrochloride. Chem-Impex.

- The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar.

- Nγ-Boc-L-2,4-diaminobutyric acid. Chem-Impex.

- Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. Biochemistry, ACS Publications.

- 2,4-Diaminobutyric acid. Wikipedia.

- presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species: A new biosynthetic pathway for 1,3-diaminopropane. FEMS Microbiology Letters, Oxford Academic.

- L-DABA (L-2,4-Diaminobutyric acid) | GABA Transaminase Inhibitor. MedChemExpress.

- L-2,4-Diaminobutyric acid dihydrochloride. BOC Sciences.

- L -2,4-Diaminobutyric acid = 95.0 1883-09-6. Sigma-Aldrich.

- Method for preparing L-2, 4-diaminobutyric acid. Google Patents.

- Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. PubMed.

- The presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species. FEMS Microbiology Letters.

- 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470. PubChem, NIH.

- The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University.

- Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. SciSpace.

- Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers.

- Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). Human Metabolome Database.

- SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Science Publishing.

- Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284). Human Metabolome Database.

- Showing Compound L-2,4-Diaminobutanoic acid (FDB012588). FooDB.

- Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research.

- A Comparative Guide to the Validation of Analytical Methods for 4-Aminohippuric Acid Quantification. Benchchem.

- DAB (2,4-Diaminobutyric Acid) [Unnatural Amino Acid Derivatives]. Tokyo Chemical Industry Co., Ltd.(APAC).

- VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú.

- Non-protein amino acids in peptide design. Publications of the IAS Fellows.

- Analytical methods for amino acid determination in organisms. ResearchGate.

Sources

- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]

- 5. Human Metabolome Database: Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284) [hmdb.ca]

- 6. Showing Compound L-2,4-Diaminobutanoic acid (FDB012588) - FooDB [foodb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. repository.ias.ac.in [repository.ias.ac.in]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. scielo.org.pe [scielo.org.pe]

An In-Depth Technical Guide on the Role of L-2,4-Diaminobutyric Acid in GABA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-2,4-diaminobutyric acid (DABA), a potent modulator of the γ-aminobutyric acid (GABA) system. We will delve into the intricate mechanisms by which DABA influences GABA metabolism, its applications as a research tool, and the critical considerations for its use in experimental and drug development contexts. This document is structured to provide not just a summary of facts, but a causal narrative that underpins the scientific understanding of DABA's function.

Introduction: The GABAergic System and the Significance of its Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] This delicate equilibrium is vital for proper brain function, and its disruption is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] The concentration of GABA in the synaptic cleft and extracellular space is tightly regulated by a sophisticated interplay of synthesis, release, reuptake, and degradation.

The key players in this regulatory network are:

-

Glutamate Decarboxylase (GAD): The enzyme responsible for synthesizing GABA from glutamate.[1]

-

GABA Transporters (GATs): Membrane proteins that mediate the reuptake of GABA from the extracellular space into neurons and glial cells.[2][3] The major isoforms in the brain are GAT1 and GAT3.[2][4]

-

GABA Transaminase (GABA-T): An enzyme that catabolizes GABA into succinic semialdehyde, thereby terminating its action.[5]

Modulating the activity of these components presents a powerful strategy for therapeutic intervention in GABA-related pathologies. L-2,4-diaminobutyric acid (DABA) has emerged as a significant pharmacological tool for studying and manipulating the GABAergic system due to its dual action on key metabolic pathways.

L-2,4-Diaminobutyric Acid: A Dual-Action Modulator of GABA Metabolism

L-2,4-diaminobutyric acid is a non-proteinogenic amino acid that acts as a potent modulator of GABA metabolism through two primary mechanisms:

-

Inhibition of GABA Reuptake: DABA competitively inhibits GABA transporters, thereby increasing the synaptic and extrasynaptic concentration of GABA.[6]

-

Inhibition of GABA Transaminase: DABA acts as a non-competitive inhibitor of GABA-T, preventing the breakdown of GABA and further elevating its intracellular levels.[6]

This dual mechanism makes DABA a powerful tool for potentiating GABAergic neurotransmission.

Inhibition of GABA Transporters (GATs)

DABA's structural similarity to GABA allows it to bind to and inhibit GABA transporters (GATs), the primary mechanism for clearing GABA from the synaptic cleft.[7] By blocking these transporters, DABA effectively increases the concentration and prolongs the action of synaptically released GABA.

While specific IC50 values for L-DABA against individual GAT subtypes are not consistently reported across the literature, it is recognized as a potent inhibitor of the most abundant transporter, GAT-1, which is found principally in neurons.[7]

Table 1: Inhibitory Profile of Various Compounds on GABA Transporters

| Compound | Target GATs | IC50 / Ki Values | Reference(s) |

| L-2,4-Diaminobutyric Acid (L-DABA) | GAT-1 | - | [7] |

| Tiagabine | GAT-1 | IC50: 40-70 nM | [7] |

| SNAP-5114 | GAT-2/GAT-3 | GAT-3 IC50: ~5 µM; GAT-2 IC50: ~20 µM | [4] |

| Nipecotic Acid | Universal GAT inhibitor (except BGT-1) | - | [7] |

Non-Competitive Inhibition of GABA Transaminase (GABA-T)

In addition to blocking GABA reuptake, DABA also inhibits the primary catabolic enzyme of GABA, GABA transaminase (GABA-T).[6] Kinetic studies have demonstrated that DABA acts as a non-competitive inhibitor of this enzyme.[8]

In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate (GABA) binds.[8] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting the binding of the substrate.[8] Consequently, the maximum reaction velocity (Vmax) of GABA-T is decreased, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains unchanged.[8]

This non-competitive inhibition of GABA-T by DABA leads to an accumulation of intracellular GABA, further contributing to the overall potentiation of GABAergic signaling.

Experimental Protocols for Investigating DABA's Effects

To elucidate the mechanisms of action of compounds like DABA, robust and reproducible experimental protocols are essential. The following section provides a detailed methodology for a [3H]GABA uptake assay in synaptosomes, a common technique to assess the activity of GABA transporters and their inhibitors.

[3H]GABA Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes), providing a direct assessment of GAT activity.

3.1.1. Preparation of Synaptosomes

-

Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) from a rodent model and place it in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a glass-Teflon homogenizer.[9]

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Pelleting Synaptosomes: Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay to ensure equal loading in the uptake experiment.

3.1.2. GABA Uptake Assay

-

Pre-incubation: Aliquot the synaptosomal suspension into microcentrifuge tubes or a 96-well plate. Pre-incubate the synaptosomes at 37°C for 10 minutes to allow them to equilibrate.[10]

-

Addition of Inhibitors: Add varying concentrations of L-DABA or other test compounds to the synaptosomes and incubate for a further 10-15 minutes. Include a control group with no inhibitor.

-

Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a low concentration of [3H]GABA (e.g., 50 nM) and a higher concentration of unlabeled GABA (to achieve the desired final GABA concentration).[10][11]

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[12]

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters with ice-cold buffer to remove extracellular [3H]GABA.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the data as a percentage of the control (no inhibitor) uptake and plot against the concentration of L-DABA to determine the IC50 value.

Visualization of DABA's Mechanism of Action

To visually represent the complex interplay of GABA metabolism and the points of intervention by L-DABA, the following diagrams have been generated using the DOT language.

Caption: DABA's dual inhibitory action on GABA metabolism.

Caption: Experimental workflow for a [3H]GABA uptake assay.

Neurotoxicity and Therapeutic Potential of L-DABA

While a valuable research tool, it is crucial to acknowledge the neurotoxic potential of L-DABA. At high concentrations, DABA can induce excitotoxicity, a process where excessive neuronal stimulation leads to cell death.[13][14] This toxicity is thought to be mediated, in part, by the over-activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor.[15] The sustained increase in GABAergic inhibition caused by DABA may lead to a compensatory upregulation of excitatory systems, contributing to this excitotoxic cascade.

Furthermore, some studies suggest that DABA can cause liver damage, leading to an accumulation of ammonia in the blood, which is itself neurotoxic.[13][14] This highlights the importance of careful dose-selection and consideration of systemic effects in any in vivo studies involving DABA.

Despite its toxicity at high doses, the ability of DABA to elevate GABA levels has led to investigations into its potential therapeutic applications. For instance, in conditions characterized by a deficit in GABAergic signaling, such as certain forms of epilepsy, the targeted and controlled administration of a DABA-like compound could theoretically restore inhibitory tone. However, the narrow therapeutic window and potential for significant side effects have limited its clinical development.

Conclusion and Future Directions

L-2,4-diaminobutyric acid is a powerful and multifaceted pharmacological agent that has significantly contributed to our understanding of GABAergic neurotransmission. Its dual mechanism of inhibiting both GABA reuptake and degradation provides a robust means of potentiating GABAergic signaling in experimental settings.

For researchers and drug development professionals, a thorough understanding of DABA's mechanisms, coupled with the application of rigorous experimental protocols, is paramount. The provided [3H]GABA uptake assay serves as a foundational method for characterizing the effects of DABA and novel compounds targeting the GABAergic system.

Future research should focus on developing more selective inhibitors for the different GAT subtypes to dissect their specific physiological roles. Furthermore, a deeper understanding of the molecular basis of DABA's neurotoxicity is crucial for designing safer GABA-mimetic drugs with therapeutic potential. The continued exploration of compounds like DABA will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]

-

Jiang, X., Gong, Q., Geng, C., & Li, F. (2009). Developmental changes in NMDA neurotoxicity reflect developmental changes in subunit composition of NMDA receptors. Journal of neurochemistry, 110(3), 937–947. [Link]

-

Galvan, A., Ku, J. Y., & Smith, Y. (2010). Localization and function of GABA transporters GAT-1 and GAT-3 in the basal ganglia. Frontiers in neuroanatomy, 4, 143. [Link]

-

Borisova, T., Krisanova, N., Pozdnyakova, N., Pastukhov, A., & Paliienko, K. (2020). Time course of [³H]GABA uptake by synaptosomes in control (1) and in... ResearchGate. [Link]

-

Cheng, Y. P., & Yeh, H. H. (1998). NMDA receptor-mediated neurotoxicity: a paradoxical requirement for extracellular Mg2+ in Na+/Ca2+-free solutions in rat cortical neurons in vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(2), 559–569. [Link]

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]

-

Richards, D. A., & Bowery, N. G. (1996). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neurochemistry international, 29(4), 359–367. [Link]

-

Borisova, T., Krisanova, N., Pozdnyakova, N., & Pastukhov, A. (2021). The time course of [³H]GABA uptake by the synaptosomes in the control,... ResearchGate. [Link]

-

Ashrafpour, S., Pourabdolhossein, F., Tabar, F. E., & Asgari, A. (2018). Time-dependency of synaptosome GABA uptake. It reaches the maximum level at 20 min after beginning of incubation. ResearchGate. [Link]

-

Al-Hassani, R. A., & Risen, W. M. (2003). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of enzyme inhibition and medicinal chemistry, 18(4), 297–301. [Link]

-

Cold Spring Harbor Laboratory. (2014). Unprecedented structural insights: NMDA receptors can be blocked to limit neurotoxicity. EurekAlert!. [Link]

-

Singh, S. K., Verma, R., & Singh, S. (2020). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in neuroscience, 14, 580. [Link]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia. [Link]

-

Adarsh, A. S., & Kulkarni, K. S. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature communications, 16(1), 1-13. [Link]

-

Graphviz. (2022). dot. Graphviz. [Link]

-

Al-Hassani, R. A., & Risen, W. M. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Sultan Qaboos University House of Expertise. [Link]

-

The premeds. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics [Video]. YouTube. [Link]

-

Ciesielski, L., Simler, S., Gensburger, C., Mandel, P., Taillandier, G., Benoit-Guyod, J. L., ... & Lajzerowicz, J. (1979). GABA transaminase inhibitors. Advances in experimental medicine and biology, 123, 21–41. [Link]

-

python-graphviz. (n.d.). User Guide. graphviz 0.21 documentation. [Link]

-

Wikipedia. (n.d.). GABA transporter. Wikipedia. [Link]

-

Wikipedia. (n.d.). GABA transaminase inhibitor. Wikipedia. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Angelou, N. (2024, January 23). Here's Why You Shouldn't Use Graphviz for DAGs: What You Should Use Instead. Medium. [Link]

-

sroush. (2020, July 1). Overwrite attributes from DOT file in commandline with graphviz. Stack Overflow. [Link]

-

Danbolt, N. C. (2001). GABA and glutamate transporters in brain. Frontiers in cellular neuroscience, 8, 1-19. [Link]

-

Conti, F., Minelli, A., & Melone, M. (2004). Structure, function, and plasticity of GABA transporters. Molecular neurobiology, 30(3), 193–218. [Link]